molecular formula C12H17ClFNO B6187592 2-(tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride CAS No. 2639412-59-0

2-(tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride

Cat. No. B6187592
CAS RN: 2639412-59-0
M. Wt: 245.7
InChI Key:
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Description

2-(tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride, also known as 4-F-TBE, is an important synthetic compound that has been used in a variety of scientific research applications. It is a highly versatile compound with a wide range of applications in both organic and inorganic chemistry. 4-F-TBE is a fluorinated tertiary amine and has been used in a variety of applications in medicinal chemistry, drug discovery, and materials science.

Scientific Research Applications

2-(tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride has been used in a variety of scientific research applications. It has been used in medicinal chemistry as a building block for the synthesis of a variety of pharmaceuticals. It has also been used in drug discovery as a starting material for the synthesis of novel drugs. In addition, this compound has been used in materials science as a component of polymers and other materials.

Mechanism of Action

2-(tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride is a fluorinated tertiary amine, and its mechanism of action is thought to be related to its ability to interact with cellular proteins. It is believed to interact with proteins by forming hydrogen bonds with the amine groups of the proteins. This interaction is thought to alter the conformation of the proteins, which can lead to changes in the activity of the proteins.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of monoamine neurotransmitters. In addition, this compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, this compound has been shown to have an inhibitory effect on the enzyme phosphodiesterase, which is involved in the breakdown of cAMP and cGMP.

Advantages and Limitations for Lab Experiments

2-(tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride has a number of advantages and limitations for lab experiments. One of the advantages of using this compound is its low cost, which makes it an attractive choice for researchers on a budget. In addition, this compound is a highly versatile compound, which makes it useful for a variety of applications. However, this compound has some limitations for lab experiments. For example, it is a highly toxic compound and should be handled with care. In addition, this compound is a highly volatile compound and can be difficult to work with in certain applications.

Future Directions

The potential applications of 2-(tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride are vast and many future directions are possible. One potential direction is the use of this compound as a starting material for the synthesis of novel pharmaceuticals. In addition, this compound could be used in materials science as a component of polymers and other materials. Another potential direction is the use of this compound as a tool for studying the biochemical and physiological effects of compounds on cellular proteins. Finally, this compound could be used in the development of new therapeutic agents for a variety of diseases.

Synthesis Methods

2-(tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride can be synthesized by a variety of methods. The most common method is the reaction of 4-fluoro-2-chloro-N-butylamine with ethyl chloroformate. This reaction yields a mixture of this compound hydrochloride and 2-chloro-N-butylamine. The hydrochloride can then be separated from the mixture by a simple filtration process. Other methods of synthesis include the reaction of 4-fluoro-2-chlorobutylamine with ethyl chloroformate in the presence of a base, such as sodium hydroxide or potassium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(tert-butylamino)-1-(4-fluorophenyl)ethan-1-one hydrochloride involves the reaction of tert-butylamine with 4-fluoroacetophenone to form the intermediate 2-(tert-butylamino)-1-(4-fluorophenyl)ethan-1-one, which is then reacted with hydrochloric acid to form the final product as a hydrochloride salt.", "Starting Materials": [ "tert-butylamine", "4-fluoroacetophenone", "hydrochloric acid" ], "Reaction": [ "Step 1: tert-butylamine is added dropwise to a solution of 4-fluoroacetophenone in ethanol at room temperature.", "Step 2: The reaction mixture is stirred at room temperature for several hours until TLC analysis indicates complete conversion of the starting material.", "Step 3: The solvent is removed under reduced pressure and the resulting crude product is purified by column chromatography to obtain the intermediate 2-(tert-butylamino)-1-(4-fluorophenyl)ethan-1-one.", "Step 4: The intermediate is dissolved in hydrochloric acid and the resulting solution is stirred at room temperature for several hours.", "Step 5: The solvent is removed under reduced pressure and the resulting solid is washed with diethyl ether to obtain the final product as a hydrochloride salt." ] }

CAS RN

2639412-59-0

Molecular Formula

C12H17ClFNO

Molecular Weight

245.7

Purity

0

Origin of Product

United States

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